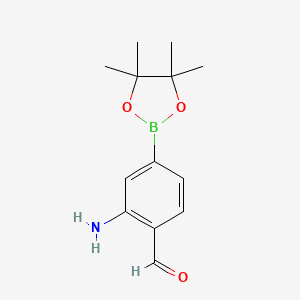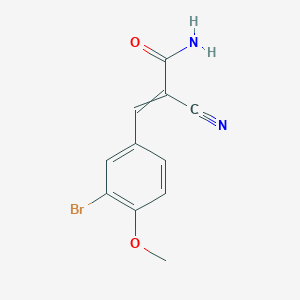
3-(3-Bromo-4-methoxyphenyl)-2-cyanoprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(3-Bromo-4-methoxyphenyl)-2-cyanoprop-2-enamide” is an organic compound containing a bromine atom, a methoxy group, a cyanopropenamide group, and a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the phenyl ring and the cyanopropenamide group . The bromine and methoxy groups are likely to influence the electronic properties of the molecule, while the cyanopropenamide group could introduce additional reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine, methoxy, and cyanopropenamide groups . The bromine atom is a good leaving group, which could make the compound susceptible to nucleophilic substitution reactions. The methoxy group could potentially participate in ether cleavage reactions, while the cyanopropenamide group could undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the bromine atom could increase the compound’s density and boiling point, while the methoxy group could influence its solubility .科学的研究の応用
Analog Studies in Medicinal Chemistry The compound is related to various analogs studied for medicinal purposes. For example, it is structurally similar to active metabolites of the drug leflunomide, known for inhibiting epidermal growth factor receptor (EGFR), a tyrosine kinase (Ghosh, Zheng, & Uckun, 1999).
Chemical Synthesis and Reactions Its chemical structure and synthesis techniques have been explored for creating various derivatives. For instance, enamino-thiones synthesized using similar structures demonstrate the compound's versatility in organic synthesis (Rasmussen, Shabana, & Lawesson, 1981).
Material Science and Corrosion Inhibition In material science, derivatives of this compound have been examined for corrosion inhibition properties, particularly for copper in nitric acid solutions (Abu-Rayyan et al., 2022).
Pharmaceutical Chemistry This compound and its derivatives have been studied for their potential in pharmaceutical chemistry. It serves as a precursor or component in synthesizing various biologically active molecules, such as thio-substituted ethyl nicotinate derivatives, exhibiting antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Optical and Fluorescent Properties Studies on similar structures indicate their potential in understanding optical and fluorescent properties, which could be significant in the development of sensors or imaging agents (Song et al., 2015).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-10-3-2-7(5-9(10)12)4-8(6-13)11(14)15/h2-5H,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBFYSGLGROYSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

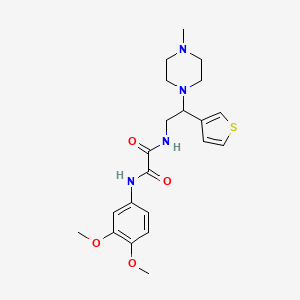
![2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2584080.png)
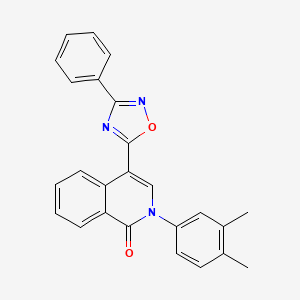
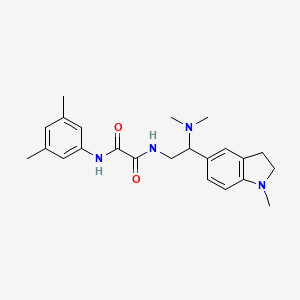
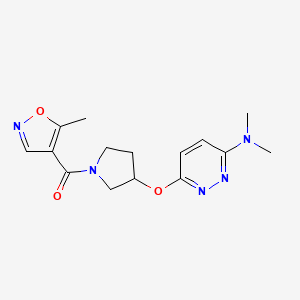

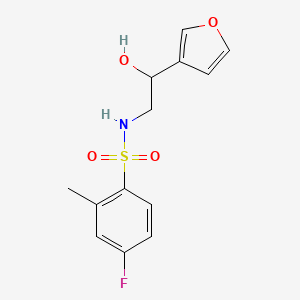
![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2584086.png)
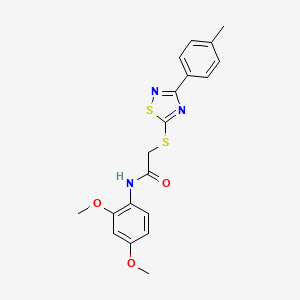

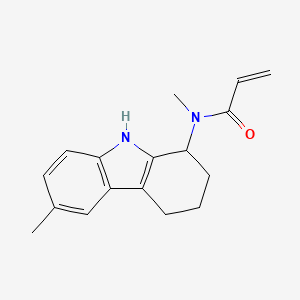
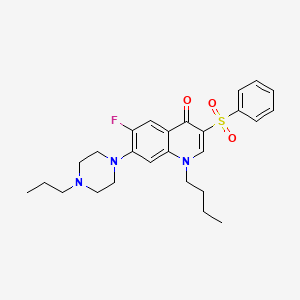
![Methyl 6-benzyl-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-4a-carboxylate](/img/structure/B2584099.png)
